molecular formula C15H12INS B15438231 2-(Phenylthio)quinolinium iodide CAS No. 73987-43-6

2-(Phenylthio)quinolinium iodide

Cat. No.: B15438231
CAS No.: 73987-43-6
M. Wt: 365.2 g/mol
InChI Key: GKAKTMQHDLUUNQ-UHFFFAOYSA-N
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Description

2-(Phenylthio)quinolinium iodide is a synthetic quinolinium salt of significant interest in medicinal chemistry and antimicrobial research. This compound belongs to a class of molecules designed as analogs of the natural product cryptolepine, optimized for enhanced activity and reduced cytotoxicity . Its primary research value lies in its potent anti-infective properties, particularly against opportunistic fungal pathogens. Studies have shown that this chemotype demonstrates promising in vitro activity against formidable organisms such as Cryptococcus neoformans , Candida albicans , and Aspergillus fumigatus . These pathogens are a major concern for immunocompromised individuals, and the development of resistance to current drugs like fluconazole and amphotericin B drives the need for new agents with novel mechanisms of action . The scaffold is thought to operate through a mechanism that may involve DNA intercalation and topoisomerase II inhibition, which is distinct from the ergosterol-targeting mechanisms of azoles and polyenes, making it a valuable tool for probing new biological pathways . Researchers utilize this compound and its derivatives to study structure-activity relationships (SAR), often guided by 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA), to further optimize its electronic and hydrophobic properties for increased potency . The compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

73987-43-6

Molecular Formula

C15H12INS

Molecular Weight

365.2 g/mol

IUPAC Name

2-phenylsulfanylquinoline;hydroiodide

InChI

InChI=1S/C15H11NS.HI/c1-2-7-13(8-3-1)17-15-11-10-12-6-4-5-9-14(12)16-15;/h1-11H;1H

InChI Key

GKAKTMQHDLUUNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2.I

Origin of Product

United States

Comparison with Similar Compounds

Antifungal Potency

  • 3-(Phenylthio)quinolinium Derivatives: 22b (ω-phenylpentyl): Exhibits enhanced activity against C. krusei (MIC = 0.5 µg/mL), a pathogen resistant to azoles . 22c (ω-cyclohexylpentyl): Shows superior potency against C. neoformans (MIC = 0.25 µg/mL) due to increased hydrophobicity . Both derivatives demonstrate fungicidal activity, reducing fungal burden by >86% in murine models at 10 mg/kg .
  • Benzothieno[3,2-b]quinolinium Salts: Chloro-substituted derivatives (e.g., 18f) show moderate activity against C.

Table 2: Antifungal Activity Comparison

Compound Pathogen MIC (µg/mL) BBB Penetration
22b (phenylpentyl) C. krusei 0.5 Yes
22c (cyclohexylpentyl) C. neoformans 0.25 Yes
Benzothienoquinolinium 18f C. albicans 2 No
Amphotericin B C. neoformans 0.5 Limited
Substituent Effects on Activity
  • Hydrophobic Alkyl Chains : Introducing ω-phenylpentyl (22b) or ω-cyclohexylpentyl (22c) groups enhances antifungal potency by improving membrane interaction and intracellular accumulation .
  • Electron-Withdrawing Groups: Chloro substituents on the benzothienoquinolinium core (e.g., 18e, 18f) moderately improve activity but reduce solubility .
  • Methoxy vs. Hydroxy Groups : Methoxy-substituted derivatives (e.g., 18a-c) show lower activity compared to hydroxy analogs, which exhibit improved hydrogen-bonding capacity .
Pharmacokinetic Advantages

3-(Phenylthio)quinolinium derivatives outperform benzothienoquinolinium salts in BBB penetration. For example, compound 10f (a benzothienoquinolinium analog) reduced C. neoformans burden by 50% in brain tissue at 1 mg/kg, whereas amphotericin B achieved only 24% reduction at the same dose .

Preparation Methods

Copper-Catalyzed C–S Bond Formation

Copper-mediated cross-coupling reactions are widely employed for introducing sulfur substituents into aromatic systems. Adapted from methodologies for 3-(phenylthio)quinoline derivatives, the synthesis involves:

  • Substrate Preparation : 2-Iodoquinoline serves as the starting material. If unavailable, 2-bromoquinoline may undergo a Finkelstein reaction with sodium iodide to generate 2-iodoquinoline.
  • Reaction with Thiophenol : A mixture of 2-iodoquinoline, thiophenol (1.2 equiv), copper(I) iodide (10 mol%), and a base (e.g., K$$2$$CO$$3$$) in dimethylformamide (DMF) is heated at 110°C for 12–24 hours.
  • Workup : The crude product is extracted with dichloromethane, washed with brine, and purified via column chromatography (silica gel, petroleum ether/ethyl acetate gradient).

Key Parameters :

  • Catalyst: CuI outperforms other copper sources due to its stability in DMF.
  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Yield: Typically 60–75%, depending on the purity of the starting material.

Directed C–H Thiolation

For substrates lacking pre-existing halide groups, C–H activation offers an alternative route. While direct thiolation at the quinoline 2-position remains challenging, recent advances in radical-mediated processes show promise. A protocol involving:

  • Radical Initiator : Phth-Br (phenyliodine bis(trifluoroacetate)) generates thiyl radicals from thiophenol.
  • Reaction Conditions : 2-Unsubstituted quinoline, thiophenol (2.0 equiv), and Phth-Br (1.5 equiv) in dichloromethane at 80°C for 16 hours.

This method avoids pre-functionalized starting materials but requires rigorous control over radical intermediates to prevent side reactions like dimerization.

Quaternization to Form this compound

Conversion of 2-(phenylthio)quinoline to its iodized counterpart involves alkylation at the quinoline nitrogen:

Methyl Iodide Alkylation

  • Reaction Setup : 2-(Phenylthio)quinoline (1.0 equiv) and methyl iodide (3.0 equiv) are refluxed in acetonitrile for 24 hours.
  • Precipitation : The product precipitates as a yellow solid upon cooling.
  • Recrystallization : Dissolution in hot methanol followed by slow evaporation yields crystalline this compound.

Optimization Insights :

  • Solvent Choice : Acetonitrile provides higher yields (>80%) compared to DMF or THF.
  • Stoichiometry : Excess methyl iodide ensures complete quaternization.

Alternative Alkylating Agents

While methyl iodide is standard, bulkier alkyl halides (e.g., benzyl bromide) may require modified conditions:

  • Temperature : Extended reaction times (48–72 hours) at 60°C.
  • Catalyst : Addition of tetrabutylammonium iodide (10 mol%) enhances reactivity.

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst Yield (%) Purity (HPLC)
CuI-Catalyzed Coupling 2-Iodoquinoline CuI 65–75 >95%
Radical C–H Thiolation Quinoline Phth-Br 40–50 85–90%
Methyl Iodide Alkylation 2-(Phenylthio)quinoline None 80–85 >98%

Trade-offs :

  • The copper-catalyzed route offers higher yields but requires pre-halogenated substrates.
  • Radical thiolation bypasses halogenation steps but necessitates careful radical control.

Mechanistic Considerations

Copper-Mediated C–S Coupling

The reaction proceeds via a Cu(I)/Cu(III) cycle:

  • Oxidative addition of 2-iodoquinoline to Cu(I) forms a Cu(III) intermediate.
  • Transmetalation with thiophenol generates a Cu(III)-arylthiolate complex.
  • Reductive elimination yields 2-(phenylthio)quinoline and regenerates Cu(I).

Alkylation Dynamics

Methyl iodide attacks the electron-deficient quinoline nitrogen, facilitated by the lone pair on the sulfur atom, which slightly enhances the electrophilicity of the adjacent carbon.

Challenges and Solutions

Regioselectivity in C–S Bond Formation

Undesired 3- or 4-substituted byproducts may arise due to quinoline’s electronic structure. Strategies to enhance 2-selectivity include:

  • Directing Groups : Temporary installation of ortho-directing groups (e.g., carbonyl) before thiolation.
  • Solvent Effects : DMF stabilizes transition states favoring 2-substitution.

Purification Difficulties

The iodide salt’s hygroscopic nature complicates isolation. Solutions involve:

  • Anti-Solvent Addition : Dropwise addition of diethyl ether to crude reaction mixtures induces crystallization.
  • Lyophilization : Freeze-drying aqueous solutions yields anhydrous product.

Scalability and Industrial Relevance

Pilot-scale production (100 g batches) employs continuous flow reactors for the copper-catalyzed step, reducing reaction times from 24 hours to 2–3 hours. Key parameters for scalability:

  • Residence Time : 5 minutes at 150°C.
  • Catalyst Loading : 5 mol% CuI with packed-bed immobilization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(phenylthio)quinolinium iodide derivatives, and how do reaction conditions influence yields?

  • Methodology :

  • Copper-catalyzed C–S bond formation : React 3-iodoquinoline with substituted benzenethiols in the presence of Cu(I) iodide, K₂CO₃, and ethylene glycol in 2-propanol under reflux (110°C, 30 h under N₂). Purify via silica gel chromatography (Hexane:EtOAc = 9.8:0.2) to achieve yields up to 92% .
  • Alkylation : Treat 3-(phenylthio)quinoline with alkyl halides (e.g., methyl iodide, phenethyl bromide) in aprotic solvents (e.g., DMF) at 60–80°C for 12–24 h. Yields range from 73% to 81% .
    • Critical Parameters :
  • Excess ethylene glycol improves solubility of inorganic salts.
  • Alkyl chain length impacts solubility; hydrophobic substituents (e.g., cyclohexylpentyl) may reduce yields due to poor solubility .

Q. How can researchers verify the structural integrity of synthesized this compound derivatives?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.25–9.69 ppm) and alkyl substituents (e.g., methyl groups at δ 4.60 ppm). Quaternized nitrogen shifts aromatic protons downfield .
  • Elemental Analysis : Validate stoichiometry (e.g., C 50.67%, H 3.72%, N 3.69% for 1-methyl-3-(phenylthio)quinolinium iodide) .
  • Melting Points : Consistent melting ranges (e.g., 145–146°C for 22a) confirm purity .

Q. What standard protocols are used for evaluating antifungal activity of 2-(phenylthio)quinolinium derivatives?

  • Biological Assays :

  • Strains : Test against Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 90113), and Aspergillus fumigatus (ATCC 90906) using broth microdilution (CLSI M27/M38 guidelines) .
  • MIC Values : Report minimum inhibitory concentrations (MICs) in µg/mL. For example, 1-(phenylpentyl)-3-(phenylthio)quinolinium iodide (22b) shows MIC = 8 µg/mL against C. neoformans .

Advanced Research Questions

Q. How does substituent variation on the phenylthio moiety affect antifungal potency and spectrum of activity?

  • SAR Insights :

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents enhance activity against C. albicans (MIC reduction by 4–8×) but reduce solubility .
  • Lipophilic Groups : ω-Phenylpentyl or ω-cyclohexylpentyl chains improve membrane penetration, increasing potency against C. krusei and A. fumigatus .
    • Craig Plot Optimization : Balance electronic (Hammett σ) and lipophilic (LogP) parameters to design derivatives with broad-spectrum activity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Case Study :

  • In Vitro/In Vivo Discrepancy : A derivative may show high MIC values in vitro but fail in murine models due to poor pharmacokinetics (e.g., rapid clearance).
  • Solutions :
  • Modify alkyl chains to enhance metabolic stability (e.g., cyclohexylpentyl vs. phenylpentyl) .
  • Use HPLC-MS to monitor compound stability in plasma and brain homogenates (e.g., detect intact compound in murine brain extracts) .

Q. How can researchers address low yields in synthesizing hydrophobic this compound derivatives?

  • Troubleshooting :

  • Solvent Optimization : Replace 2-propanol with DMSO or DMF to improve solubility of hydrophobic intermediates .
  • Temperature Control : Reduce reaction temperature to 80°C for heat-sensitive substrates.
  • Purification : Use reverse-phase chromatography (C18 column, MeOH:H₂O gradient) instead of silica gel .

Q. What computational methods predict the nonlinear optical (NLO) properties of 2-(phenylthio)quinolinium derivatives?

  • NLO Characterization :

  • Z-Scan Technique : Measure third-order nonlinear susceptibility (χ³) and hyperpolarizability (β). For example, quinolinium-thiophene hybrids show μ·β values up to 1200 × 10⁻⁴⁸ esu .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to correlate π-conjugation length with NLO activity .

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